![molecular formula C7H9F2N3O B2942479 {6,6-Difluoro-5H,7H-pyrazolo[3,2-b][1,3]oxazin-2-yl}methanamine CAS No. 2251053-65-1](/img/structure/B2942479.png)

{6,6-Difluoro-5H,7H-pyrazolo[3,2-b][1,3]oxazin-2-yl}methanamine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Physical And Chemical Properties Analysis

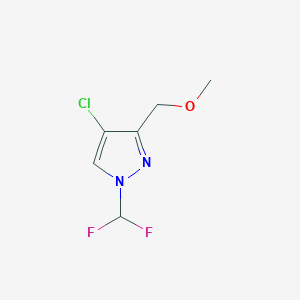

The physical and chemical properties of “{6,6-Difluoro-5H,7H-pyrazolo[3,2-b][1,3]oxazin-2-yl}methanamine” are defined by its molecular formula, C7H9F2N3O, and its molecular weight, 189.166. More detailed information about its physical and chemical properties is not available at this time.Wissenschaftliche Forschungsanwendungen

Reactivity and Synthesis

- The compound {6,6-Difluoro-5H,7H-pyrazolo[3,2-b][1,3]oxazin-2-yl}methanamine and its derivatives have been a subject of study for their reactivity and synthesis. These compounds are used as precursors in synthesizing a range of biologically active compounds, especially in the creation of fused derivatives like 1,2,4-triazines, which are recognized for their pharmacological actions (Mironovich & Shcherbinin, 2014).

Molecular Synthons and Supramolecular Chemistry

- Investigations into tetrafluoroterephthalic acid and its interactions with a series of N-containing heterocycles have shown the importance of hydrogen bonds and weak intermolecular interactions in forming novel crystal structures. These studies highlight the role of fluorine atoms in forming hydrogen bonds, which are crucial in the supramolecular assembly of these molecules, leading to higher-order structures (Wang, Hu, Wang, Liu, & Huang, 2014).

Antimicrobial and Enzyme Inhibition Activity

- Pyrazole analogues, including those related to the compound , have been synthesized and evaluated for their antimicrobial and dihydrofolate reductase (DHFR) inhibition activity. These compounds, with their unique structural features, have shown promising results as antimicrobial agents and enzyme inhibitors, highlighting their potential in therapeutic applications (Othman, Gad-Elkareem, Amr, Al-Omar, Nossier, & Elsayed, 2020).

Antioxidant and Anticancer Activities

- Derivatives of pyrazolo[3,2-b][1,3]oxazin, such as pyrazolopyranopyrimidinones, have been synthesized and evaluated for their antioxidant and anticancer activities. These studies contribute to the understanding of the potential therapeutic uses of these compounds in treating various diseases, including cancer (Mahmoud, El-Bordany, & Elsayed, 2017).

Coordination Chemistry and Sensing Applications

- Studies on derivatives of pyrazolo[3,2-b][1,3]oxazin have shown their utility in coordination chemistry. These compounds have been used to create luminescent lanthanide compounds for biological sensing, and iron complexes with unusual thermal and photochemical spin-state transitions, indicating their potential in sensing and electronic applications (Halcrow, 2005).

Antibacterial and Antifungal Activity

- Research on pyrazoline and pyrazole derivatives, structurally similar to {6,6-Difluoro-5H,7H-pyrazolo[3,2-b][1,3]oxazin-2-yl}methanamine, has demonstrated their efficacy as antibacterial and antifungal agents. This highlights the potential of these compounds in developing new antimicrobial treatments (Hassan, 2013).

Safety and Hazards

As “{6,6-Difluoro-5H,7H-pyrazolo[3,2-b][1,3]oxazin-2-yl}methanamine” is not intended for human or veterinary use, it should be handled with care and used for research purposes only. Specific safety and hazard information is not available at this time.

Zukünftige Richtungen

The future directions for research on “{6,6-Difluoro-5H,7H-pyrazolo[3,2-b][1,3]oxazin-2-yl}methanamine” could include further investigation into its synthesis, molecular structure, chemical reactivity, mechanism of action, and physical and chemical properties. Additionally, its potential biological activity, as suggested by studies on related compounds , could be an interesting area for future research.

Wirkmechanismus

Target of Action

Pyrrolopyrazine derivatives, which are structurally similar to the compound , have been found to exhibit a wide range of biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .

Mode of Action

Some pyrrolopyrazine derivatives have shown more activity on kinase inhibition , suggesting that they may interact with kinases to exert their effects.

Eigenschaften

IUPAC Name |

(6,6-difluoro-5,7-dihydropyrazolo[5,1-b][1,3]oxazin-2-yl)methanamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9F2N3O/c8-7(9)3-12-6(13-4-7)1-5(2-10)11-12/h1H,2-4,10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRXLUJLXPAGNIX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(COC2=CC(=NN21)CN)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9F2N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

{6,6-Difluoro-5H,7H-pyrazolo[3,2-b][1,3]oxazin-2-yl}methanamine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![9-(4-bromophenyl)-1-methyl-3-prop-2-enyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2942396.png)

![[(2,4-Dimethoxyphenyl)carbamoyl]methyl 5-bromopyridine-3-carboxylate](/img/structure/B2942404.png)

![(4-(pyridin-4-ylmethyl)piperazin-1-yl)(4,5,6,7-tetrahydro-1H-benzo[d]imidazol-5-yl)methanone](/img/structure/B2942406.png)

![4-fluoro-N-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2942408.png)

![3-benzyl-5-methyl-7-(4-phenylpiperazine-1-carbonyl)-1H-pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione](/img/structure/B2942410.png)

![1-(3-chloro-4-methylphenyl)-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2942417.png)